molecular formula C29H30N6O2S B2778882 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine CAS No. 893276-65-8

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2778882
CAS No.: 893276-65-8
M. Wt: 526.66
InChI Key: OYVSJBDHYOGRRE-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with dimethylphenyl groups and a triazoloquinazoline core

Mechanism of Action

Target of Action

The primary targets of this compound are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .

Mode of Action

The compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein . This interaction with its targets leads to changes in the cellular calcium ion concentration, which can trigger various downstream effects.

Biochemical Pathways

The activation of TRPC3/TRPC6/TRPC7 channels by the compound affects several biochemical pathways. For instance, the activation of TRPC6 can influence pathways related to tumor development . The activation of TRPC3 can affect the expression of fibronectin, a protein involved in wound healing . The activation of TRPC7 can influence pathways related to the proliferation of osteoblasts .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of TRPC3/TRPC6/TRPC7 channels by the compound can lead to various molecular and cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the aromatic rings .

Scientific Research Applications

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific structural features, including the triazoloquinazoline core and the presence of both piperazine and sulfonyl groups.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2S/c1-19-12-13-23(18-21(19)3)38(36,37)29-28-30-27(24-9-5-6-10-26(24)35(28)32-31-29)34-16-14-33(15-17-34)25-11-7-8-20(2)22(25)4/h5-13,18H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVSJBDHYOGRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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